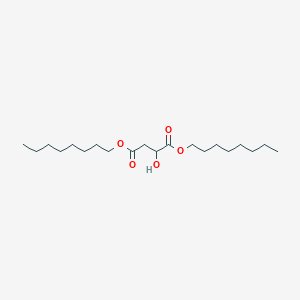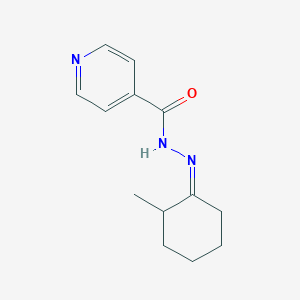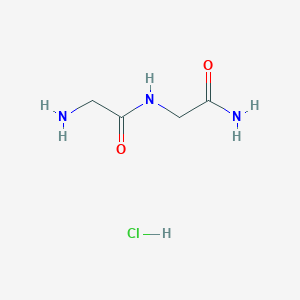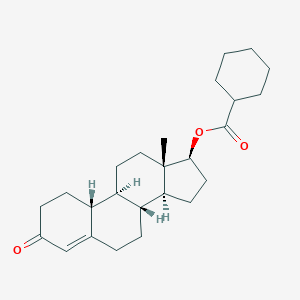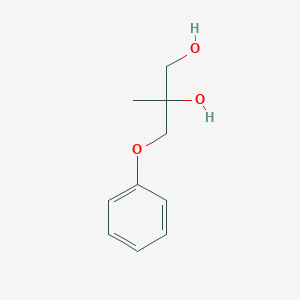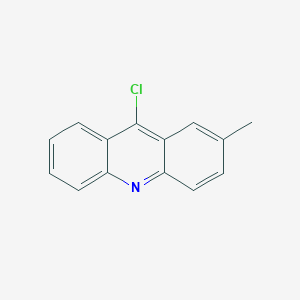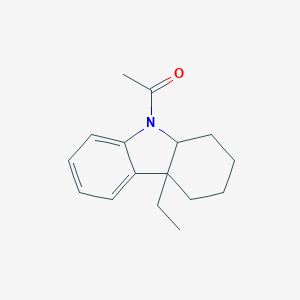
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is a chemical compound that belongs to the class of carbazoles. It has been studied extensively for its potential use in scientific research and has shown promising results in various applications.
Mechanism Of Action
The mechanism of action of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells.
Biochemical And Physiological Effects
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is its versatility in scientific research applications. It has been shown to have a range of effects, making it useful in various fields of study. However, its mechanism of action is not fully understood, which can limit its use in some experiments.
Future Directions
There are many potential future directions for the study of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use as a neuroprotective agent. Studies are needed to determine its efficacy in various neurological disorders and to determine its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone in animal and human models.
Synthesis Methods
The synthesis of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone involves the reaction of 4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazole with ethyl chloroacetate in the presence of a base. The reaction proceeds through an SN2 mechanism and yields the desired product in good yields.
Scientific Research Applications
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. It has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the immune system.
properties
CAS RN |
15640-98-9 |
|---|---|
Product Name |
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone |
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H21NO/c1-3-16-11-7-6-10-15(16)17(12(2)18)14-9-5-4-8-13(14)16/h4-5,8-9,15H,3,6-7,10-11H2,1-2H3 |
InChI Key |
HRRXIJHLUMENRL-UHFFFAOYSA-N |
SMILES |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
Canonical SMILES |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
synonyms |
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)
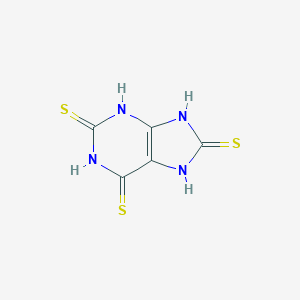
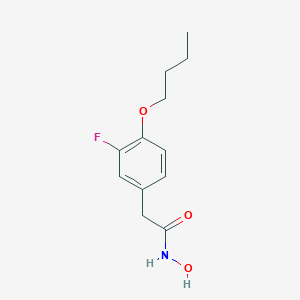
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
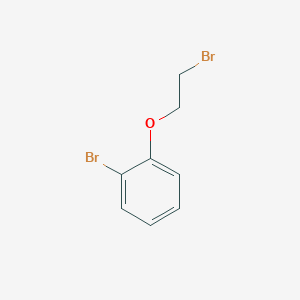
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
